(S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-propionamide
CAS No.:
Cat. No.: VC13474707
Molecular Formula: C12H18N2O3
Molecular Weight: 238.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18N2O3 |
|---|---|
| Molecular Weight | 238.28 g/mol |
| IUPAC Name | (2S)-2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-N-propan-2-ylpropanamide |
| Standard InChI | InChI=1S/C12H18N2O3/c1-8(2)14(12(16)9(3)13)7-10(15)11-5-4-6-17-11/h4-6,8-9H,7,13H2,1-3H3/t9-/m0/s1 |
| Standard InChI Key | YNVNPXMKZOLSLZ-VIFPVBQESA-N |
| Isomeric SMILES | C[C@@H](C(=O)N(CC(=O)C1=CC=CO1)C(C)C)N |
| SMILES | CC(C)N(CC(=O)C1=CC=CO1)C(=O)C(C)N |
| Canonical SMILES | CC(C)N(CC(=O)C1=CC=CO1)C(=O)C(C)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, (2S)-2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-N-propan-2-ylpropanamide, highlights its stereochemistry and functional groups. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₈N₂O₃ | |
| Molecular Weight | 238.28 g/mol | |
| InChIKey | YNVNPXMKZOLSLZ-VIFPVBQESA-N | |
| CAS Number | Not explicitly listed | — |
| PubChem CID | 66569009 |
The structure comprises:
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Furan-2-yl group: A heterocyclic aromatic ring contributing to electron-rich interactions.
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α-Amino ketone: A reactive motif enabling participation in nucleophilic additions or condensations.
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Isopropyl and propionamide groups: Hydrophobic elements influencing solubility and target binding.
Stereochemical Considerations
The (S)-configuration at the α-carbon is critical for chiral recognition in biological systems. Computational models suggest this configuration optimizes hydrogen bonding with enzymes like carbonic anhydrases or proteases .
Synthesis and Optimization
Synthetic Routes
While explicit protocols for this compound are scarce, analogous α-amino ketones are synthesized via oxidative cross-coupling or amide coupling:
Oxidative Cross-Coupling of α-Amino Ketones
A method from J. Org. Chem. (2023) employs I₂/DMSO to couple α-amino ketones with alcohols or amines . For example:
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Substrate: N-(2-oxo-2-phenylethyl)benzamide reacts with isopropyl alcohol under I₂ catalysis to form N-isopropoxy derivatives .
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Conditions: 20 mol% I₂, DMSO as oxidant, room temperature, 12–24 hours .
Hypothetical Application:
Replacing benzamide with a furan-2-yl-acetamide precursor could yield the target compound, though steric effects from the isopropyl group may require optimized stoichiometry.
Amide Coupling Strategies
Patents (e.g., CN103597005B) describe N-alkylation of propionamides using isopropyl halides . For instance:
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Step 1: Condensation of 2-furan-2-yl-2-oxoacetic acid with (S)-2-aminopropionamide.
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Step 2: N-Isopropylation via nucleophilic substitution with isopropyl bromide .
Challenges in Synthesis
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Steric Hindrance: Bulky isopropyl and furan groups may slow reaction kinetics, necessitating elevated temperatures or polar aprotic solvents (e.g., DMF) .
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Racemization Risk: Chiral integrity at the α-carbon requires mild conditions (pH 7–8, <40°C) .
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly lipophilic (logP ≈ 1.8) due to the isopropyl and furan groups. Limited aqueous solubility (<1 mg/mL).
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Stability: Susceptible to hydrolysis at the amide bond under acidic/basic conditions. Storage at -20°C in inert atmospheres is recommended.
Spectroscopic Data
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IR: Peaks at 1745 cm⁻¹ (ketone C=O), 1646 cm⁻¹ (amide I), and 1531 cm⁻¹ (amide II) .
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¹H NMR (CDCl₃): δ 1.28 (t, 3H, isopropyl-CH₃), 4.26 (q, 2H, CH₂CO), 7.1 (s, 2H, furan-H) .
Biological Activity and Applications
Carbonic Anhydrase (CA) Inhibition
Benzenesulfonamide analogs with furan moieties show nanomolar affinity for bacterial CAs (e.g., Vibrio cholerae VchCAγ) . The target compound’s amide and furan groups may similarly coordinate Zn²⁺ in CA active sites .
Falcipain-2 Inhibition
Furan-containing compounds (e.g., (2E)-1-(2',4',5'-trimethoxyphenyl)-3-[5-(2-chloro-5-trifluoromethyl-phenyl)-furan-2-yl]-2-propen-1-one) inhibit falcipain-2, a Plasmodium protease . Structural parallels suggest potential antimalarial activity .
Future Directions
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Stereoselective Synthesis: Develop asymmetric catalysis (e.g., organocatalysts) to improve enantiomeric excess .
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Structure-Activity Relationships (SAR): Systematically modify the furan ring (e.g., 5-nitro substitution) to enhance CA inhibition .
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In Vivo Studies: Evaluate pharmacokinetics and efficacy in murine models of malaria or bacterial infections .
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